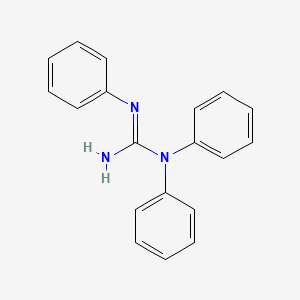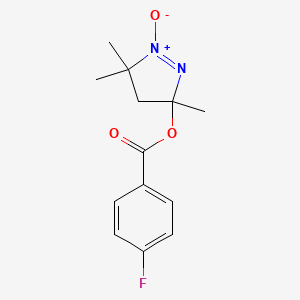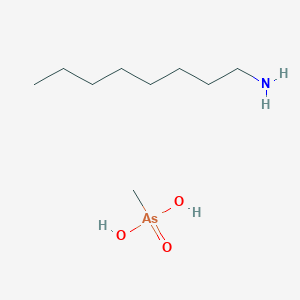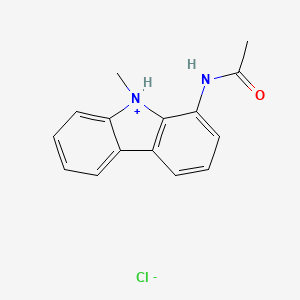
Osmium ammine-B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium ammine-B is a polyamminic electron-dense compound primarily used for the specific detection of DNA in electron microscopy. It is a Schiff-type reagent that binds to free aldehyde groups on DNA, allowing for high-resolution imaging in cytochemical studies .
Vorbereitungsmethoden
The synthesis of osmium ammine-B involves a simpler and more reproducible method compared to its predecessor, osmium ammine. The preparation technique includes the following steps :
Acid Hydrolysis: This step involves the removal of purine bases from deoxyribose, creating free aldehyde groups.
Binding with Schiff Reagent: The free aldehyde groups react with the Schiff reagent, resulting in specifically stained DNA.
Stabilization: The reagent is stabilized to ensure it remains effective for over a year and dissolves completely in water.
Industrial production methods focus on ensuring the reagent’s stability and reproducibility, avoiding the need for reoptimization of staining conditions for each batch .
Analyse Chemischer Reaktionen
Osmium ammine-B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various osmium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common reagents used in these reactions include acids for hydrolysis and Schiff reagents for binding . The major products formed from these reactions are electron-dense complexes that are useful in electron microscopy .
Wissenschaftliche Forschungsanwendungen
Osmium ammine-B has a wide range of applications in scientific research, including :
Chemistry: Used for specific DNA staining in electron microscopy, allowing for high-resolution imaging of DNA structures.
Biology: Facilitates the study of DNA within cells, aiding in the understanding of cellular processes and structures.
Medicine: Used in cytochemical studies to detect DNA in various medical research applications.
Industry: Employed in the production of high-resolution imaging reagents for electron microscopy.
Wirkmechanismus
The mechanism of action of osmium ammine-B involves its binding to free aldehyde groups on DNA. This binding occurs through a Feulgen-type reaction, where acid hydrolysis removes purine bases from deoxyribose, creating aldehyde groups that react with the Schiff reagent . This reaction results in the specific staining of DNA, allowing for high-resolution imaging in electron microscopy .
Vergleich Mit ähnlichen Verbindungen
Osmium ammine-B is unique compared to other similar compounds due to its stability and reproducibility. Similar compounds include :
Osmium ammine: The predecessor of this compound, which had a higher failure rate in preparation.
Ruthenium ammine: Another Schiff-type reagent used for DNA staining but with different stability and reactivity properties.
Platinum ammine: Used in similar applications but with different chemical properties and reactivity.
This compound stands out due to its longer shelf life, complete solubility in water, and consistent performance in DNA staining .
Eigenschaften
Molekularformel |
H18N6Os |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
azane;osmium |
InChI |
InChI=1S/6H3N.Os/h6*1H3; |
InChI-Schlüssel |
DPKNPBGBOVYSDV-UHFFFAOYSA-N |
Kanonische SMILES |
N.N.N.N.N.N.[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


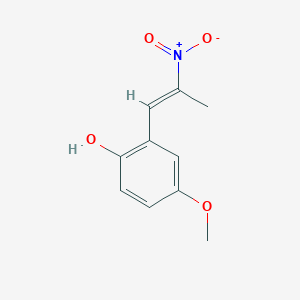
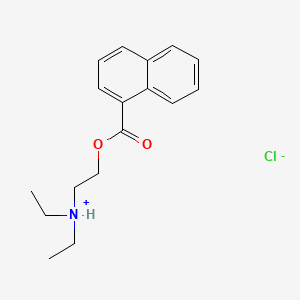
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

